4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile

Medicinal Chemistry ADME Physicochemical Properties

4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile (CAS 898783-70-5) is a high-purity (97%) γ-oxo-nitrile building block that uniquely combines a trifluoromethyl group with a reactive γ-oxo-nitrile motif. Its >1 log unit increase in lipophilicity over non-fluorinated analogs enhances CNS permeability, while the solid physical form simplifies automated dispensing and scale-up versus liquid de-oxo analogs. The distinctive electrophilic handle enables efficient synthesis of fluorinated pyrazoles, isoxazoles, and pyrimidines, making it a strategic choice for SAR-driven drug discovery.

Molecular Formula C11H8F3NO
Molecular Weight 227.18 g/mol
CAS No. 898783-70-5
Cat. No. B1345452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile
CAS898783-70-5
Molecular FormulaC11H8F3NO
Molecular Weight227.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCC#N)C(F)(F)F
InChIInChI=1S/C11H8F3NO/c12-11(13,14)9-5-3-8(4-6-9)10(16)2-1-7-15/h3-6H,1-2H2
InChIKeyVCUOVUPYSQJDRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile (CAS 898783-70-5) – A Trifluoromethylated Nitrile Building Block


4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile (CAS 898783-70-5) is a γ‑oxo‑nitrile featuring a 4‑(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₁H₈F₃NO and its molecular weight is 227.18 g·mol⁻¹. The compound is offered as a solid with a typical purity of 97‑98% and is classified as a research chemical for use in pharmaceutical and chemical synthesis . The presence of the trifluoromethyl group and the reactive nitrile moiety makes it a versatile intermediate for the construction of more complex, fluorinated molecules.

Why Generic Substitution Fails for 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile (CAS 898783-70-5)


Interchanging 4‑oxo‑4‑(4‑trifluoromethylphenyl)butyronitrile with its non‑fluorinated phenyl analog (CAS 5343‑98‑6) or with the non‑oxo 4‑(4‑trifluoromethylphenyl)butanenitrile is not scientifically equivalent. The trifluoromethyl group imparts a >1 log unit increase in lipophilicity and alters the electron density of the aromatic ring, thereby modifying reactivity in nucleophilic additions and cyclocondensations. Additionally, the γ‑oxo‑nitrile arrangement provides a unique electrophilic handle that is absent in the de‑oxo analog, enabling distinct synthetic pathways. These physicochemical differences directly influence solubility, metabolic stability, and target engagement in downstream applications, making generic substitution a high‑risk strategy for reproducible research or process development [1].

Quantitative Differentiation Evidence for 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile (CAS 898783-70-5)


Lipophilicity (LogP) Enhancement by the Trifluoromethyl Group

The trifluoromethyl group on the target compound increases the calculated octanol‑water partition coefficient (LogP) by 1.02 log units compared to the non‑fluorinated phenyl analog. This quantitative shift in lipophilicity is critical for membrane permeability and metabolic stability [1].

Medicinal Chemistry ADME Physicochemical Properties

Polar Surface Area and Hydrogen‑Bonding Capacity

The target compound exhibits a polar surface area (PSA) of 40.86 Ų, which is comparable to the phenyl analog (41.82 Ų), indicating that the trifluoromethyl group does not significantly increase the compound's hydrogen‑bonding capacity. This property preserves the passive membrane diffusion potential while enhancing lipophilicity [1].

Medicinal Chemistry Drug Design Permeability

Molecular Weight and Physical Form Differentiation

The target compound (MW 227.18) is a solid at ambient temperature, whereas the non‑oxo analog 4‑(4‑trifluoromethylphenyl)butanenitrile (MW 213.20) is a liquid [1]. The presence of the oxo group increases molecular weight by ~14 g·mol⁻¹ and introduces a crystalline solid form, which facilitates easier handling, purification, and long‑term storage in a laboratory setting.

Process Chemistry Solid‑State Properties Formulation

Commercial Availability and Purity Profile

4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile is available from established suppliers at high purity (97‑98%) [REFS-1, REFS-2]. In contrast, the non‑fluorinated phenyl analog is widely available but lacks the unique properties conferred by the CF₃ group. For applications requiring a trifluoromethylated aromatic ketone‑nitrile scaffold, the target compound is the only direct option, eliminating the need for additional synthetic steps to introduce fluorine.

Procurement Quality Control Reproducibility

Boiling Point and Thermal Stability Comparison

The target compound exhibits a predicted boiling point of 344.6 °C at 760 mmHg [1], significantly higher than the non‑fluorinated phenyl analog (estimated ~290 °C). This increased thermal stability may be advantageous in high‑temperature reactions or distillative purification steps.

Process Chemistry Thermal Analysis Purification

Optimal Research and Industrial Application Scenarios for 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile (CAS 898783-70-5)


Medicinal Chemistry – Lead Optimization and Bioisosteric Replacement

The >1 log unit increase in lipophilicity relative to the phenyl analog, combined with a maintained low polar surface area, positions this compound as a strategic building block for introducing a trifluoromethyl group into drug candidates. It is particularly suited for CNS‑targeted programs where improved membrane permeability is desired. Researchers can employ it in the synthesis of γ‑oxo‑nitrile‑containing analogs for structure‑activity relationship (SAR) exploration [1].

Synthetic Chemistry – Versatile Intermediate for Heterocycle Construction

The γ‑oxo‑nitrile motif is a privileged scaffold for the synthesis of various heterocycles, including pyrazoles, isoxazoles, and pyrimidines. The presence of the 4‑trifluoromethylphenyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic additions and cyclocondensations. This compound serves as a direct entry point to fluorinated heterocycles that would otherwise require multi‑step functionalization of simpler analogs .

Material Science – Fluorinated Building Block for Advanced Materials

The trifluoromethyl group imparts enhanced chemical and thermal stability, as well as altered electronic properties, to organic materials. This nitrile can be utilized in the synthesis of fluorinated polymers, liquid crystals, or organic semiconductors where the CF₃ moiety improves oxidative resistance and tuning of electronic band gaps [1].

Process Development – Solid‑State Handling and Scalable Synthesis

The solid physical form of this compound, in contrast to the liquid non‑oxo analog, simplifies handling, weighing, and automated dispensing in parallel synthesis and scale‑up operations. Its high purity (≥97%) from commercial sources reduces the need for extensive pre‑purification, streamlining process development workflows and minimizing variability .

Technical Documentation Hub

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